N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide
Beschreibung
N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide is a sulfonamide derivative featuring a dimethylamino group on the benzene ring and a 4-oxo-3,4-dihydro-1-phthalazinylmethyl substituent. The compound’s structure combines a sulfonamide core with a heterocyclic phthalazine moiety, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-21(2)25(23,24)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(22)20-19-16/h3-10,18H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRXRAQDUFKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide (CAS Number: 305368-06-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Features:
Synthesis
The synthesis of N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide typically involves multi-step organic reactions that include the formation of phthalazinone derivatives followed by sulfonamide coupling reactions. The detailed synthetic pathway is essential for understanding its biological activity and potential modifications for enhanced efficacy.
Antimicrobial Activity
Research indicates that compounds similar to N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide exhibit antimicrobial properties. For example, related hydrazone derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have demonstrated that phthalazinone derivatives can inhibit cancer cell proliferation. One specific study reported that related compounds exhibited cytotoxic effects on mouse leukemia L5178Y cells with IC50 values indicating moderate potency . This suggests that N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide may share similar anticancer properties.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cell signaling pathways. For instance, thioether and sulfonamide functionalities are known to enhance binding affinity to target proteins, potentially leading to the inhibition of critical cellular processes such as DNA synthesis and repair .
Case Studies
-
Antimalarial Activity
- A study involving phthalazinone derivatives indicated promising results against Plasmodium falciparum, the malaria-causing parasite. Compounds were tested in vitro and showed significant suppression of parasite growth .
- In vivo studies in murine models demonstrated prolonged survival rates in infected mice treated with similar compounds, suggesting potential therapeutic applications for malaria .
-
Cytotoxicity in Cancer Cells
- A comparative analysis of several phthalazinone derivatives revealed their cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- The compound's ability to induce apoptosis in cancer cells was documented, further supporting its potential as an anticancer agent.
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 305368-06-3 |
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.42 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| IC50 (Cancer Cells) | 1.26 mM (inhibition against L5178Y cells) |
| In Vivo Efficacy | Significant suppression of Plasmodium growth |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anti-Cancer Properties
Research indicates that phthalazinone derivatives exhibit significant anti-cancer activity. N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide has been studied for its ability to inhibit specific tumor cell lines. For instance, studies have shown that modifications to the phthalazinone structure can enhance potency against cancer cells by targeting specific pathways involved in cell proliferation and survival .
1.2 Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies. The sulfonamide group is known to confer favorable interactions with enzyme active sites, enhancing binding affinity and specificity .
Pharmaceutical Formulations
2.1 Drug Delivery Systems
The compound's chemical properties make it suitable for incorporation into drug delivery systems. Its solubility and stability can be optimized for formulations aimed at improving bioavailability and therapeutic efficacy. Research has explored various delivery methods, including nanoparticles and liposomes, which can encapsulate the compound for targeted delivery .
2.2 Combination Therapies
N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide is being evaluated in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer treatment protocols. Studies suggest that such combinations may lead to synergistic effects that improve patient outcomes .
Case Studies
3.1 Clinical Trials
Clinical trials have been conducted to assess the safety and efficacy of this compound in human subjects with various types of cancer. Preliminary results indicate promising responses in patients with resistant forms of cancer when treated with this compound as part of a multi-drug regimen .
3.2 Laboratory Studies
In vitro studies using human cancer cell lines have demonstrated that N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide effectively induces apoptosis and inhibits cell cycle progression. These findings support its potential as a therapeutic agent in oncology .
Vergleich Mit ähnlichen Verbindungen
Molecular Weight and Formula
The molecular formula of the target compound is C₁₇H₁₈N₄O₃S (calculated molecular weight: 358.07 g/mol ). This is distinct from:
- N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide (C₁₁H₁₁N₃O₂, MW: 217.22 g/mol) : Smaller due to the absence of the sulfonamide and dimethylamino groups.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (C₂₉H₂₀F₂N₆O₃S, MW: 589.1 g/mol) : Larger due to additional fluorinated chromen and pyrazolopyrimidine groups.
Substituent Effects on Solubility and Melting Point
Antimicrobial Activity
Sulfonamides are historically antimicrobial agents. The target compound’s phthalazinyl group may confer unique binding to bacterial dihydropteroate synthase (DHPS), similar to classical sulfa drugs. However, substituents like dimethylamino could alter efficacy compared to:
- N-(4-Hydrazinocarbonyl-phenyl)-4-methyl-benzenesulfonamide (): The hydrazinecarbonyl group may enhance interactions with bacterial enzymes .
Kinase Inhibition Potential
The phthalazine moiety is linked to kinase inhibition. For example:
- N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide () may serve as a kinase inhibitor precursor . The target compound’s sulfonamide group could improve binding affinity compared to acetamide derivatives.
Data Table: Key Comparisons
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phthalazinone core | Cyclocondensation (AcOH, 110°C) | 75 | 98 |
| Reductive amination product | NaBH₃CN, MeOH, RT, 12h | 62 | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
